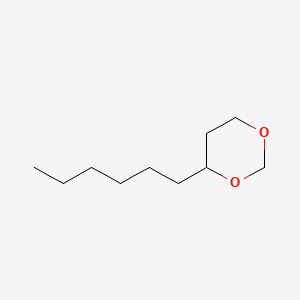

4-Hexyl-1,3-dioxane

Beschreibung

Eigenschaften

CAS-Nummer |

2244-85-1 |

|---|---|

Molekularformel |

C10H20O2 |

Molekulargewicht |

172.26 g/mol |

IUPAC-Name |

4-hexyl-1,3-dioxane |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-10-7-8-11-9-12-10/h10H,2-9H2,1H3 |

InChI-Schlüssel |

MNIXGQSLDFHHHN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1CCOCO1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The most widely employed method for synthesizing 4-hexyl-1,3-dioxane involves the acid-catalyzed cyclization of 1,3-propanediol with hexanal. This reaction proceeds via a nucleophilic addition-elimination mechanism, typical of acetal formation.

Step 1: Protonation of the Carbonyl Group

Hexanal undergoes protonation at the carbonyl oxygen in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid), rendering the carbonyl carbon more electrophilic.Step 2: Nucleophilic Attack by 1,3-Propanediol

The hydroxyl group of 1,3-propanediol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.Step 3: Cyclization and Water Elimination

Intramolecular nucleophilic attack by the secondary hydroxyl group of 1,3-propanediol results in cyclization, yielding this compound. Water is eliminated as a byproduct, necessitating azeotropic removal to drive the equilibrium toward product formation.

Catalysts and Reaction Conditions

The choice of catalyst significantly impacts reaction efficiency:

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | 110–120 | Toluene | 78–82 | |

| Boron trifluoride etherate | 80–90 | Dichloromethane | 65–70 | |

| Sulfuric acid | 100–110 | None (neat) | 60–65 |

Key Observations:

- p-Toluenesulfonic acid in toluene under reflux with a Dean-Stark trap achieves optimal yields (78–82%) by facilitating water removal.

- Lewis acids like boron trifluoride etherate enable milder conditions but suffer from lower yields due to competing side reactions.

Alternative Synthetic Routes

Transacetalization Reactions

Transacetalization offers a pathway to this compound by reacting preformed acetals with hexanol under acidic conditions. For example, 2-phenyl-1,3-dioxane reacts with hexanol in the presence of HCl to yield the target compound via exchange of the alkoxy group.

Reaction Equation:

$$

\text{2-Phenyl-1,3-dioxane} + \text{Hexanol} \xrightarrow{\text{HCl}} \text{this compound} + \text{Phenol}

$$

Conditions:

Oxidative Methods

While ozonolysis is primarily employed for acetal degradation, controlled oxidation of 4-hexyl-1,3-dioxolane derivatives using ozone has been explored. However, this method is less practical due to overoxidation risks and low selectivity.

Industrial-Scale Production Considerations

Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability:

Purification Techniques

Crude this compound is purified via:

- Fractional Distillation: Boiling point range of 210–215°C at atmospheric pressure.

- Silica Gel Chromatography: Reserved for high-purity applications (e.g., pharmaceutical intermediates).

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hexyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.

Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Alcohols and other reduced forms.

Substitution: Substituted dioxane compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Hexyl-1,3-dioxane has diverse applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Wirkmechanismus

The mechanism of action of 4-Hexyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation reactions . It interacts with reactive oxygen species (ROS) and other radicals, preventing oxidative damage to biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Heptyl-1,3-dioxane: Similar structure with a heptyl group instead of a hexyl group.

2-Hexyltetrahydrofuran: Another heterocyclic compound with a similar hexyl substitution.

3-Hexyl-4-hydroxytetrahydropyran: Contains a hydroxyl group and a tetrahydropyran ring.

Uniqueness: 4-Hexyl-1,3-dioxane is unique due to its specific dioxane ring structure and hexyl substitution, which confer distinct chemical properties and reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.